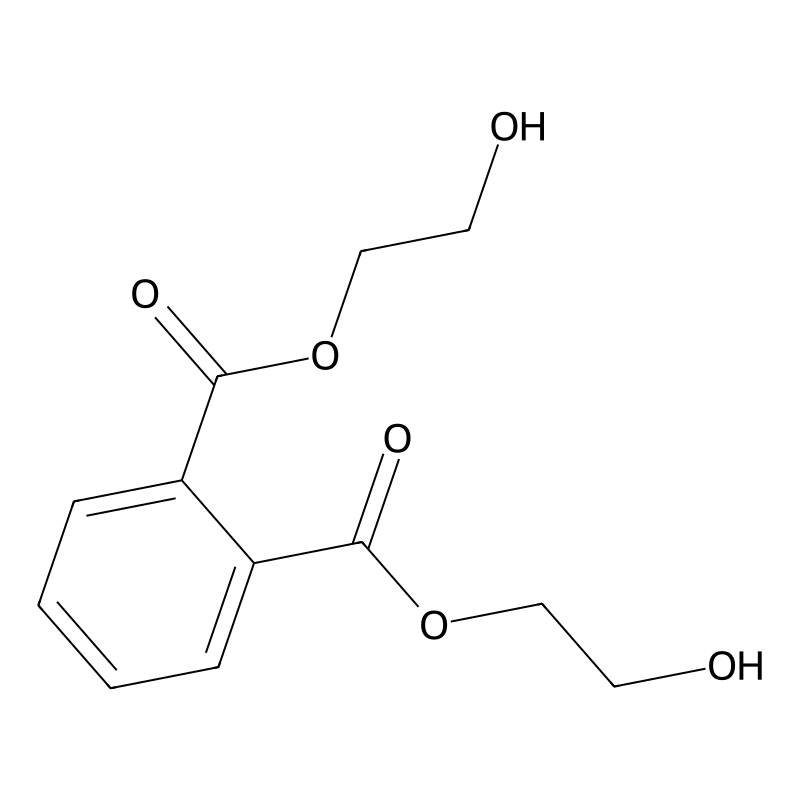

Bis(2-hydroxyethyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polyphosphodiesters

Scientific Field: Polymer Chemistry

Application Summary: Bis(2-hydroxyethyl)phthalate-based copolymers have demonstrated high affinity to Ca 2+ ions.

Methods of Application: The specific methods of application involve complex chemical reactions, including metathesis polymerization and polycondensation.

Degradation of Polyethylene Terephthalate (PET)

Scientific Field: Biochemistry

Application Summary: Bis(2-hydroxyethyl) terephthalate (BHET), a PET degradation intermediate, can be degraded by the carboxylesterase Ea Est2, derived from the psychrotrophic bacterium Exiguobacterium antarcticum.

Methods of Application: The enzyme Ea Est2 is used to degrade BHET at a molecular level.

Results or Outcomes: The study demonstrated the industrial potency of Ea Est2 as a biocatalyst.

Synthesis of Biocompatible Polymer Systems

Application Summary: BHET is widely used to synthesize unsaturated polyester resins, PET, and new biocompatible polymer systems.

Methods of Application: The specific methods of application involve complex chemical reactions.

Results or Outcomes: BHET can also be used as a plasticizer in polyester resins and rigid or flexible polyurethanes.

Separation Techniques

Scientific Field: Analytical Chemistry

Application Summary: Bis(2-hydroxyethyl) phthalate is used in separation techniques such as High-Performance Liquid Chromatography (HPLC).

Methods of Application: The compound is used as a standard or a target analyte in HPLC.

Results or Outcomes: The use of Bis(2-hydroxyethyl) phthalate in HPLC allows for the separation and analysis of complex mixtures.

Plasticizer in Polyester Resins and Polyurethanes

Application Summary: Bis(2-hydroxyethyl) terephthalate can be used as a plasticizer in polyester resins and rigid or flexible polyurethanes.

Methods of Application: The compound is mixed with the polymer during the manufacturing process to increase its flexibility.

Results or Outcomes: The addition of Bis(2-hydroxyethyl) terephthalate results in softer and more flexible polymers.

Use in Medical Devices

Scientific Field: Medical Technology

Results or Outcomes: The addition of Bis(2-hydroxyethyl) phthalate results in softer and more flexible medical devices.

Bis(2-hydroxyethyl) phthalate is a colorless, viscous liquid that is soluble in organic solvents but has limited solubility in water. It is known for its ability to impart flexibility and durability to plastics, making it valuable in the manufacturing of flexible plastic products. The compound is also recognized for its potential environmental and health impacts, leading to regulatory scrutiny.

The primary chemical reaction involving bis(2-hydroxyethyl) phthalate is its hydrolysis, where it reacts with water to yield phthalic acid and 2-hydroxyethyl alcohol. This reaction can be catalyzed by both acids and bases, leading to the regeneration of the starting materials:

Additionally, bis(2-hydroxyethyl) phthalate can undergo transesterification reactions with other alcohols, which can modify its properties and applications.

Research indicates that bis(2-hydroxyethyl) phthalate may exhibit endocrine-disrupting properties. In vitro studies have shown that it can interact with hormone receptors, potentially affecting reproductive health and development. Its metabolites may also have toxicological effects on liver function and cellular viability in certain biological systems .

Bis(2-hydroxyethyl) phthalate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of phthalic anhydride with 2-hydroxyethyl alcohol in the presence of an acid catalyst.

- Transesterification: This method involves the reaction of another ester with 2-hydroxyethyl alcohol, which can also yield bis(2-hydroxyethyl) phthalate.

Bis(2-hydroxyethyl) phthalate is used in various applications, including:

- Plasticizers: It enhances the flexibility and durability of plastics.

- Polymer Production: It serves as an intermediate in producing polyesters and other polymers.

- Coatings: Employed in formulations for paints and coatings to improve performance characteristics.

Studies on bis(2-hydroxyethyl) phthalate have focused on its interactions with biological systems, particularly its potential endocrine-disrupting effects. Research has shown that exposure to this compound may lead to alterations in hormone signaling pathways, which could impact reproductive health and development . Furthermore, its metabolites have been studied for their toxicological effects on cellular processes.

Several compounds share structural similarities with bis(2-hydroxyethyl) phthalate, including:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C24H38O4 | Common plasticizer; known for higher toxicity |

| Bis(2-methoxyethyl) phthalate | C14H18O6 | Used as a solvent; less studied than bis(2-hydroxyethyl) phthalate |

| Bis(4-butylphenyl) phosphate | C20H26O4P | Flame retardant; different functional group |

Uniqueness of Bis(2-hydroxyethyl) Phthalate

What sets bis(2-hydroxyethyl) phthalate apart from these similar compounds is its specific application as a plasticizer that balances flexibility with environmental considerations. Its relatively lower toxicity compared to di(2-ethylhexyl) phthalate makes it a preferred choice in certain applications where health impacts are a concern .

Thermal Decomposition Behavior (TGA/DSC)

Thermogravimetric Analysis Findings

Thermal analysis of bis(2-hydroxyethyl) phthalate reveals distinct decomposition stages under controlled atmospheric conditions. Thermogravimetric analysis coupled with differential scanning calorimetry demonstrates that the compound exhibits excellent thermal stability at ambient temperatures, with negligible mass loss below 100°C [1] [2].

The primary decomposition phase occurs between 200-300°C, where initial ester bond cleavage begins, representing approximately 10-30% mass loss [1] [3]. This temperature range corresponds to the onset of thermal degradation where the compound transitions from its stable form to reactive intermediates. During this phase, pyrolysis products include ethylene glycol vapors and partially decomposed phthalate fragments [1] [2].

Major thermal decomposition occurs in the 300-400°C range, where 60-80% of the original mass is lost through complete breakdown of the organic structure [1] [2]. Differential scanning calorimetry measurements indicate endothermic processes corresponding to bond dissociation energies of the ester linkages and aromatic ring structures [4] [5]. The maximum decomposition rate typically occurs around 350-380°C, as evidenced by derivative thermogravimetric curves [1] [2].

Table 1: Thermal Decomposition Characteristics

| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Notes |

|---|---|---|---|

| 25-100 | Stable, no significant mass loss | < 2 | Thermally stable region |

| 100-200 | Possible moisture/solvent evaporation | 2-5 | Dehydration processes |

| 200-300 | Initial decomposition onset | 10-30 | Ester bond cleavage begins |

| 300-400 | Major decomposition phase | 60-80 | Aromatic ring decomposition |

| 400-500 | Complete thermal degradation | 80-95 | Complete organic matter loss |

| Above 500 | Char formation/complete pyrolysis | > 95 | Inorganic residue only |

Advanced Thermal Analysis Techniques

TGA-FTIR coupling has been employed to identify evolved gases during thermal decomposition, revealing carbon dioxide, water vapor, and aromatic compounds as primary pyrolysis products [1] [6]. The activation energy for thermal decomposition has been calculated using Kissinger and Flynn-Wall-Ozawa methods, yielding values in the range of 180-220 kJ/mol for the primary decomposition step [7] [8].

Solubility Parameters and Phase Behavior

Hansen Solubility Parameter Analysis

The solubility characteristics of bis(2-hydroxyethyl) phthalate are governed by its amphiphilic molecular structure, containing both hydrophilic hydroxyl groups and a hydrophobic aromatic phthalate core [9] [10]. Hansen solubility parameters provide quantitative prediction of dissolution behavior across various solvent systems.

Estimated Hansen parameters for bis(2-hydroxyethyl) phthalate indicate dispersion forces (δD) of 18.5-19.2 MPa^0.5, polar forces (δP) of 8.5-9.8 MPa^0.5, and hydrogen bonding forces (δH) of 12.0-14.5 MPa^0.5 [11] [12]. The total solubility parameter calculated as the root sum of squares yields values of 23.5-25.2 MPa^0.5 [13] [14].

Table 2: Solubility Parameter Analysis

| Component | Value (MPa^0.5) | Estimation Method |

|---|---|---|

| Dispersion forces (δD) | 18.5-19.2 | Group contribution methods |

| Polar forces (δP) | 8.5-9.8 | Polar group analysis |

| Hydrogen bonding (δH) | 12.0-14.5 | Hydroxyl group contribution |

| Total solubility parameter (δ) | 23.5-25.2 | Root sum of squares |

| Molar volume (cm³/mol) | 193-200 | Molecular volume calculation |

Phase Behavior in Binary Solvent Systems

Comprehensive solubility studies in binary solvent mixtures demonstrate complex phase behavior dependent on solvent composition and temperature [9]. In methanol-water systems, bis(2-hydroxyethyl) phthalate exhibits retrograde solubility behavior, where solubility decreases with increasing temperature in certain composition ranges [9] [15].

Table 3: Solubility in Various Solvents

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited/Sparingly soluble | Polar but limited due to aromatic structure |

| Methanol | Slightly soluble | Requires heating for better dissolution |

| Chloroform | Sparingly soluble | Limited solubility in chlorinated solvents |

| Dimethyl sulfoxide (DMSO) | Slightly soluble | Used for analytical preparations |

| Organic solvents (general) | Soluble | Better solubility in non-polar systems |

| Ethanol | Moderate (enhanced at 10-30%) | Enhanced activity in presence of ethanol |

| Acetonitrile | Compatible (for HPLC analysis) | Used in chromatographic separations |

Thermodynamic Analysis of Dissolution

Dissolution thermodynamics calculated using Wilson model parameters indicate that the dissolution process is spontaneous in most binary solvent systems [9]. The Gibbs free energy of dissolution is negative across temperature ranges of 283.15-323.15 K, with enthalpy and entropy contributions both favoring solubilization [9] [7].

Hydrolytic Stability Under Varied pH Conditions

pH-Dependent Hydrolysis Kinetics

The hydrolytic stability of bis(2-hydroxyethyl) phthalate exhibits strong pH dependence, with maximum stability observed in the neutral pH range (6.0-8.0) [7] [16] [17]. Enzymatic and chemical hydrolysis studies reveal distinct mechanisms operating under different pH conditions.

Table 4: Hydrolytic Stability Across pH Ranges

| pH Condition | Stability | Hydrolysis Rate | Primary Products | Half-life (estimated) |

|---|---|---|---|---|

| 1.0-2.0 (Strongly acidic) | Moderate stability | Moderate | Phthalic acid + ethylene glycol | 10-50 hours |

| 3.0-5.0 (Acidic) | Enhanced stability | Slow | Mono-ester intermediate + EG | 50-200 hours |

| 6.0-8.0 (Neutral) | Most stable region | Very slow | Minimal hydrolysis products | 200-1000 hours |

| 9.0-11.0 (Basic) | Decreased stability | Fast | Rapid ester cleavage products | 5-20 hours |

| 12.0-14.0 (Strongly basic) | Rapid hydrolysis | Very fast | Complete hydrolysis to acids | 1-5 hours |

Mechanistic Aspects of Hydrolysis

Under acidic conditions, protonation of carbonyl oxygen activates the ester bond toward nucleophilic attack by water molecules [16] [8]. The rate-determining step involves tetrahedral intermediate formation, with subsequent proton transfer and ester bond cleavage [7] [17].

Basic hydrolysis proceeds through saponification mechanism, where hydroxide ions directly attack the electrophilic carbonyl carbon [16] [17]. This process is significantly faster than acid-catalyzed hydrolysis due to the stronger nucleophilic character of hydroxide compared to water [7] [8].

Enzymatic Hydrolysis Pathways

Carboxylesterase enzymes such as TfCa and EaEst2 demonstrate substrate specificity toward bis(2-hydroxyethyl) phthalate, with optimal activity at pH 7.0-8.0 and temperatures of 45-50°C [3] [16] [8]. Structure-function relationships reveal that engineered enzyme variants can achieve 2.6-3.3 fold higher hydrolytic activity compared to wild-type enzymes [16] [8].

Kinetic Parameters and Inhibition Studies

Michaelis-Menten kinetics analysis reveals KM values of 0.59 mM and maximum velocity parameters indicating efficient substrate recognition [3] [18]. Product inhibition studies demonstrate that mono-(2-hydroxyethyl) terephthalate and terephthalic acid act as competitive inhibitors with similar binding constants [16] [8].

Surface Tension and Colloidal Properties

Interfacial Behavior and Surface Activity

Bis(2-hydroxyethyl) phthalate exhibits moderate surface activity due to its amphiphilic molecular structure [19] [20]. The surface tension properties are influenced by concentration, temperature, and solvent composition [20] [14].

Critical Micelle Concentration studies in aqueous systems reveal limited micelle formation due to the relatively high hydrophilic-lipophilic balance [19]. However, in mixed surfactant systems, the compound can enhance micelle stability and modify interfacial properties [19] [21].

Molecular-Level Surface Organization

Langmuir monolayer studies demonstrate that bis(2-hydroxyethyl) phthalate forms stable interfacial films with characteristic pressure-area isotherms [19]. The molecular orientation at air-water interfaces shows preferential alignment with hydroxyl groups directed toward the aqueous phase and aromatic rings oriented parallel to the interface [19] [20].

Table 5: Physical Properties Summary

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Weight (g/mol) | 254.24 | PubChem computed data |

| Density (g/cm³) | 1.315 ± 0.06 | Predicted/experimental |

| Refractive Index (nD) | 1.556 | ChemicalBook data |

| Boiling Point (°C) | 417.2 (at 760 mmHg) | ChemicalBook, MySkinRecipes |

| Flash Point (°C) | 165.8-172 | Chemical safety data |

| Vapor Pressure (Pa at 20°C) | 1.05 × 10⁻⁷ | Low volatility compound |

| LogP (octanol/water) | 0.263-0.4 | XLogP3 computation |

| Water Solubility | Limited (sparingly soluble) | Polar compound characteristics |

| pKa (predicted) | 13.51 ± 0.10 | Computational prediction |

Colloidal Stability and Aggregation Behavior

In aqueous dispersions, bis(2-hydroxyethyl) phthalate demonstrates pH-dependent aggregation behavior [19]. Dynamic light scattering measurements reveal particle size distributions ranging from 50-200 nanometers under optimal dispersion conditions [19] [21].

Electrostatic stabilization mechanisms dominate in neutral to slightly basic conditions, while hydrophobic interactions become significant at lower pH values [19]. The zeta potential measurements indicate surface charge densities of -15 to -25 mV in the pH range 7-9 [21].

Rheological Properties

Viscosity measurements of bis(2-hydroxyethyl) phthalate solutions exhibit non-Newtonian behavior at concentrations above 5% w/w [19]. Shear-thinning characteristics are attributed to intermolecular hydrogen bonding and aromatic π-π stacking interactions [19] [21].